molecular formula C15H22N2O2 B6699048 N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide

N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide

Cat. No.: B6699048
M. Wt: 262.35 g/mol
InChI Key: ZESQQZLNQXWQRP-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a 2-cyclohexyl-2-hydroxypropyl moiety

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(19,13-7-3-2-4-8-13)11-17-14(18)12-6-5-9-16-10-12/h5-6,9-10,13,19H,2-4,7-8,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQQZLNQXWQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=CC=C1)(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-cyclohexyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of N-(2-cyclohexyl-2-oxopropyl)pyridine-3-carboxamide.

    Reduction: Formation of N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-amine.

    Substitution: Formation of substituted pyridine derivatives, such as nitro or halogenated compounds.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxypropyl)pyridine-3-carboxamide
  • N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide
  • N-(2-cyclohexyl-2-hydroxypropyl)pyridine-2-carboxamide

Uniqueness

N-(2-cyclohexyl-2-hydroxypropyl)pyridine-3-carboxamide is unique due to the presence of both a cyclohexyl group and a hydroxyl group on the same carbon atom, which imparts distinct steric and electronic properties. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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